molecular formula C16H19ClNO2P B14188916 Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-54-2

Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate

Cat. No.: B14188916
CAS No.: 918138-54-2
M. Wt: 323.75 g/mol
InChI Key: KPBMYUFYKDXXPM-UHFFFAOYSA-N
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Description

Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is an organic compound with a complex structure that includes a chloropyridinyl group, a butyl group, and a phenylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine with formaldehyde to form (6-chloropyridin-3-yl)methanol. This intermediate is then reacted with phenylphosphinic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloropyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of reduced phosphinates.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl [(6-chloropyridin-3-yl)methyl]carbamate
  • Butyl [(6-chloropyridin-3-yl)methyl]ethylamine

Uniqueness

Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its specific phosphinate moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

918138-54-2

Molecular Formula

C16H19ClNO2P

Molecular Weight

323.75 g/mol

IUPAC Name

5-[[butoxy(phenyl)phosphoryl]methyl]-2-chloropyridine

InChI

InChI=1S/C16H19ClNO2P/c1-2-3-11-20-21(19,15-7-5-4-6-8-15)13-14-9-10-16(17)18-12-14/h4-10,12H,2-3,11,13H2,1H3

InChI Key

KPBMYUFYKDXXPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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